See also: Pitavastatin Calcium (preferred); Pitavastatin (has active moiety).
Pitavastatin
CAS No.: 147511-69-1
Cat. No.: VC0003074
Molecular Formula: C50H46CaF2N2O8
Molecular Weight: 881.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147511-69-1 |
---|---|
Molecular Formula | C50H46CaF2N2O8 |
Molecular Weight | 881.0 g/mol |
IUPAC Name | calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Standard InChI | InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |
Standard InChI Key | RHGYHLPFVJEAOC-FFNUKLMVSA-L |
Isomeric SMILES | C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Appearance | white to pale-yellow powder |
Pharmacological Profile and Mechanism of Action
HMG-CoA Reductase Inhibition
Pitavastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. By binding to the enzyme's active site, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing hepatic cholesterol synthesis by up to 50% . This inhibition triggers a cascade of compensatory mechanisms:
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Upregulation of LDL Receptors: Hepatic cholesterol depletion increases surface expression of LDL receptors, enhancing clearance of circulating LDL particles .
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Modulation of ApoB Metabolism: Reduced VLDL production decreases triglyceride-rich lipoprotein circulation .
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Pleiotropic Effects: Independent of lipid-lowering, pitavastatin improves endothelial function, stabilizes atherosclerotic plaques, and reduces vascular inflammation through Rho kinase pathway inhibition .
Pharmacokinetic Properties
Pitavastatin demonstrates favorable pharmacokinetics with minimal cytochrome P450 metabolism (primarily via CYP2C9/2C8), reducing drug-drug interaction risks. Key parameters include:
Parameter | Value | Source |
---|---|---|
Bioavailability | 51% (oral) | |
Protein Binding | >99% (albumin/α1-AGP) | |
Half-life | 12 hours | |
Excretion | 79% fecal, 15% urinary | |
Metabolic Pathway | Glucuronidation (UGT1A3/2B7) |
The drug's lactone metabolite retains partial HMG-CoA reductase inhibitory activity, contributing to prolonged therapeutic effects .
Clinical Efficacy in Lipid Management
Lipid Profile Modifications
The LIVALO Effectiveness and Safety (LIVES) study, encompassing 19,925 patients over 104 weeks, demonstrated pitavastatin's comprehensive lipid-modifying effects :
Parameter | Baseline | 4 Weeks | 104 Weeks | % Change |
---|---|---|---|---|
LDL-C (mg/dL) | 158 | 112 | 105 | -29.1% |
HDL-C (mg/dL) | 48 | 51 | 53 | +19.9% |
Triglycerides (mg/dL) | 152 | 118 | 109 | -22.7% |
Notably, 88.2% of low-risk primary prevention patients achieved Japan Atherosclerosis Society LDL-C targets, compared to 50.3% in secondary prevention cohorts .
Cardiovascular Outcomes
The REAL-CAD trial (n=13,054) revealed pitavastatin's cardioprotective efficacy in stable coronary artery disease:
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19% risk reduction in major adverse cardiovascular events (MACE)
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27% decrease in coronary revascularizations
Long-term data from the 5-year LIVES extension showed sustained LDL-C reductions and progressive HDL-C elevation, with on-treatment lipid levels predicting cardiovascular risk independently of traditional factors .
Comparative Analysis with Other Statins
Potency Profile
Pitavastatin exhibits superior enzymatic inhibition compared to other statins:
Statin | Relative Potency (vs. Pitavastatin) | LDL-C Reduction (4 mg dose) |
---|---|---|
Fluvastatin | 1/77 | 22-27% |
Atorvastatin | 1/6 | 35-40% |
Rosuvastatin | 1/1.7 | 45-50% |
Data adapted from Acta Pharmaceutica Sciencia |
Metabolic Effects
Unlike other statins associated with increased diabetes risk (JUPITER trial: 25% NOD with rosuvastatin), pitavastatin demonstrates neutral glucose effects:
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HbA1c reduction: -0.12% in type 2 diabetics (LIVES subanalysis)
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Insulin sensitivity: Preserved PI3K/Akt signaling in adipocytes
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HDL-C modulation: +24.6% increase in patients with baseline HDL <40 mg/dL
Adverse Event | Incidence | Severity (Grade ≥3) |
---|---|---|
Myalgia | 1.1% | 0.03% |
CPK Elevation | 2.7% | 0.12% |
ALT Increase | 1.8% | 0.21% |
Treatment Discontinuation | 7.4% | - |
Notably, age showed no correlation with adverse event risk (OR 1.02, p=0.34), supporting use in elderly populations . Renal safety data revealed significant improvements:
Therapeutic Applications in Special Populations
Chronic Kidney Disease
Pitavastatin's renal excretion profile (<15%) minimizes nephrotoxicity risks. The LIVES CKD subcohort demonstrated:
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37% lower CV events vs. historical controls
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Slowed eGFR decline: -1.2 vs. -2.8 mL/min/year (placebo)
Diabetes Mellitus
Dual benefits in diabetic dyslipidemia management:
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